

GTP-14564 and the STAT5 Signaling Pathway: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

GTP-14564 is a potent and selective inhibitor of class III receptor tyrosine kinases (RTKs), with significant activity against FMS-like tyrosine kinase 3 (FLT3).[1][2][3] Of particular interest to cancer researchers is its efficacy in targeting the internal tandem duplication (ITD) mutation of FLT3 (FLT3-ITD), a common mutation in acute myeloid leukemia (AML) associated with a poor prognosis.[4] This guide provides an in-depth analysis of GTP-14564, its mechanism of action, and its interplay with the Signal Transducer and Activator of Transcription 5 (STAT5) signaling pathway, a critical downstream effector of FLT3-ITD.

GTP-14564 has been identified as a specific kinase inhibitor for FLT3-ITD.[4][5] Its mechanism of action involves the inhibition of autophosphorylation of the FLT3 receptor, which in turn blocks downstream signaling cascades essential for the proliferation and survival of leukemia cells.[6][7] A key finding is that the cytotoxic effects of GTP-14564 in FLT3-ITD expressing cells are mediated through the inhibition of the STAT5 signaling pathway.[4] While wild-type FLT3 signaling primarily utilizes the MAPK pathway for proliferation, FLT3-ITD aberrantly activates STAT5, making this pathway a crucial target for therapeutic intervention in FLT3-ITD positive AML.[4]

Chemical and Physical Properties of GTP-14564



Property	Value	
IUPAC Name	3-phenyl-1H-[8]benzofuro[3,2-c]pyrazole	
Molecular Formula	C15H10N2O	
Molecular Weight	234.25 g/mol	
CAS Number	34823-86-4	
SMILES	C1=CC=C(C=C1)C2=NNC3=C2OC4=CC=CC= C43	
Solubility	Soluble in DMSO (100 mM) and ethanol (25 mM)	
Physical Appearance	Solid	

Quantitative Data: In Vitro Activity of GTP-14564

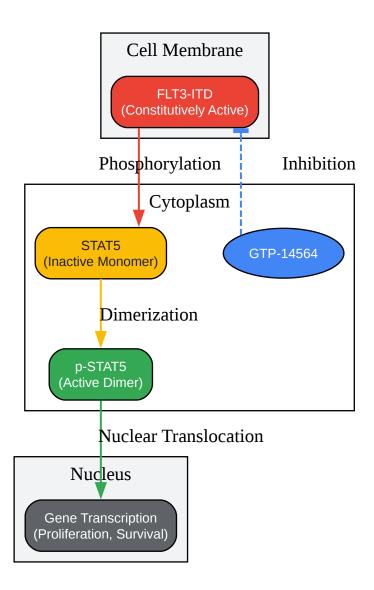
The following table summarizes the reported in vitro inhibitory activities of GTP-14564.

Target/Cell Line	Assay Type	IC50 Value	Reference
Ba/F3 expressing ITD- FLT3	Growth Inhibition	1 μΜ	[4][5]
Ba/F3 expressing wild-type FLT3	Growth Inhibition	>30 µM	[4][5]
c-Fms	Kinase Inhibition	0.3 μΜ	[1][2]
c-Kit	Kinase Inhibition	0.3 μΜ	[1][2]
FLT3	Kinase Inhibition	0.3 μΜ	[1]
ITD-FLT3	Kinase Inhibition	0.3 μΜ	[1][2]
PDGFRβ	Kinase Inhibition	1 μΜ	[1][2]
ERK1, ERK2, EGFR, MEK1, HER2, Src, Abl, PKC, PKA, Akt	Kinase Inhibition	>10 μM	[1]



Signaling Pathway

The aberrant signaling cascade initiated by the FLT3-ITD mutation and the point of intervention by GTP-14564 are depicted below. In this pathway, the constitutively active FLT3-ITD receptor leads to the phosphorylation and activation of STAT5, which then dimerizes, translocates to the nucleus, and promotes the transcription of genes involved in cell proliferation and survival. GTP-14564 directly inhibits the kinase activity of FLT3-ITD, thereby preventing the downstream activation of STAT5.



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FLT3-ITD/STAT5 signaling pathway and GTP-14564 inhibition.



Experimental Protocols

Detailed methodologies for key experiments to evaluate the activity of GTP-14564 are provided below.

Cell Viability Assay (MTT/MTS Assay)

This protocol is used to determine the cytotoxic effects of GTP-14564 on leukemia cell lines.

Materials:

- Ba/F3 cells expressing either wild-type FLT3 or FLT3-ITD
- RPMI-1640 medium with 10% fetal bovine serum (FBS)
- GTP-14564 stock solution in DMSO
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
- Solubilization solution (e.g., DMSO or acidified isopropanol)
- Microplate reader

Procedure:

- Seed Ba/F3 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 μL of culture medium.
- Prepare serial dilutions of GTP-14564 in culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.1%.
- Add 100 μL of the diluted GTP-14564 solutions to the respective wells. Include a vehicle control (DMSO only).
- Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.



- Add 20 μ L of MTT (5 mg/mL) or MTS reagent to each well and incubate for 2-4 hours at 37°C.
- If using MTT, add 100 μ L of solubilization solution to each well and incubate until the formazan crystals are dissolved.
- Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

In Vitro FLT3 Kinase Assay

This assay measures the direct inhibitory effect of GTP-14564 on FLT3 kinase activity.

Materials:

- · Recombinant human FLT3 kinase
- Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
- ATP
- Synthetic peptide substrate for FLT3
- GTP-14564
- ADP-Glo™ Kinase Assay Kit (Promega) or similar
- Microplate reader

Procedure:

- Prepare a reaction mixture containing FLT3 kinase, the peptide substrate, and kinase buffer.
- Add serial dilutions of GTP-14564 to the reaction mixture.
- Initiate the kinase reaction by adding ATP.



- Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
- Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
- The luminescent signal is proportional to the kinase activity.
- Calculate the percentage of inhibition for each GTP-14564 concentration and determine the IC50 value.

Western Blot Analysis of STAT5 Phosphorylation

This protocol is used to assess the effect of GTP-14564 on the phosphorylation of STAT5 in cells.

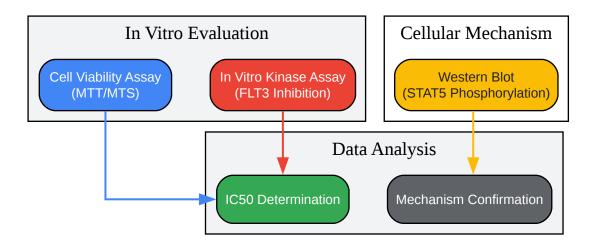
Materials:

- FLT3-ITD positive AML cell line (e.g., MV4-11)
- GTP-14564
- Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Blocking buffer (e.g., 5% BSA in TBST)
- Primary antibodies: anti-phospho-STAT5 (Tyr694), anti-total-STAT5, anti-β-actin
- HRP-conjugated secondary antibody
- · Chemiluminescent substrate

Procedure:



- Treat FLT3-ITD positive cells with various concentrations of GTP-14564 for a specified time (e.g., 2-4 hours).
- · Lyse the cells in ice-cold lysis buffer.
- Determine the protein concentration of the lysates using a BCA assay.
- Separate equal amounts of protein (e.g., 20-30 μg) by SDS-PAGE.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
- Quantify the band intensities to determine the ratio of phosphorylated STAT5 to total STAT5.



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Workflow for the preclinical evaluation of GTP-14564.



Clinical Development Status

As of the latest available information, there are no registered clinical trials specifically investigating GTP-14564 in humans. While numerous FLT3 inhibitors are in various stages of clinical development and some have received regulatory approval for the treatment of AML, GTP-14564 appears to remain in the preclinical stage of development.[6][7][8][9][10][11][12] [13][14][15]

Conclusion

GTP-14564 is a selective tyrosine kinase inhibitor that demonstrates significant preclinical activity against FLT3-ITD, a key driver in a subset of acute myeloid leukemia. Its mechanism of action is intrinsically linked to the inhibition of the STAT5 signaling pathway, highlighting the dependency of FLT3-ITD positive leukemia cells on this particular signaling axis. The provided data and protocols offer a comprehensive resource for researchers and drug development professionals interested in the further investigation of GTP-14564 and the broader field of targeted therapies for AML. While its clinical potential remains to be explored, the preclinical evidence underscores the importance of the FLT3-STAT5 pathway as a therapeutic target.

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